molecular formula C16H15N3O B11988935 N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide

N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide

Cat. No.: B11988935
M. Wt: 265.31 g/mol
InChI Key: AYADKQWVLXZRSA-OAVRUSMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and (2E,3E)-4-phenylbut-3-en-2-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.

Scientific Research Applications

N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide has been explored for its potential in several scientific research areas:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has shown promise as an antimicrobial agent, particularly against multidrug-resistant strains.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the synthesis of other bioactive molecules and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide can be compared with other hydrazone derivatives such as:

  • N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]methoxycarbohydrazide
  • N’-[(2-furfurylidene)pyridine-3-carbohydrazide
  • N’-[(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide

These compounds share similar structural features but differ in their substituents and specific biological activities. The unique combination of the pyridine and phenylbutenylidene groups in N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]pyridine-2-carboxamide

InChI

InChI=1S/C16H15N3O/c1-13(10-11-14-7-3-2-4-8-14)18-19-16(20)15-9-5-6-12-17-15/h2-12H,1H3,(H,19,20)/b11-10+,18-13+

InChI Key

AYADKQWVLXZRSA-OAVRUSMPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.